Benzenecarbodithioic acid phenyl ester
Overview
Description
It is a member of the dithiobenzoate family and is primarily used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization processes . This compound is known for its ability to mediate polymerization reactions, making it valuable in the synthesis of various polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenecarbodithioic acid phenyl ester can be synthesized through the esterification of benzenecarbodithioic acid with phenol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The general reaction is as follows:
Benzenecarbodithioic acid+Phenol→Benzenecarbodithioic acid phenyl ester+Water
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzenecarbodithioic acid phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield benzenecarbodithioic acid and phenol.
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) produces the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Hydrolysis: Benzenecarbodithioic acid and phenol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenecarbodithioic acid phenyl ester has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which benzenecarbodithioic acid phenyl ester exerts its effects is through its role as a RAFT agent in polymerization reactions. The compound mediates the polymerization process by reversibly adding to and fragmenting from growing polymer chains. This allows for precise control over the molecular weight and structure of the resulting polymers . The key molecular targets are the growing polymer radicals, and the pathways involved include reversible addition-fragmentation chain transfer processes .
Comparison with Similar Compounds
- 2-Phenyl-2-propyl benzodithioate
- Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate
- S-(Thiobenzoyl)thioglycolic acid
- 1-(Methoxycarbonyl)ethyl benzodithioate
- 2-Cyano-2-propyl 4-cyanobenzodithioate
Comparison: Benzenecarbodithioic acid phenyl ester is unique in its ability to act as a highly efficient RAFT agent, particularly well-suited for methacrylates, methacrylamides, and styrenes . Compared to similar compounds, it offers superior control over polymerization processes, resulting in polymers with more precise molecular weights and architectures .
Properties
IUPAC Name |
phenyl benzenecarbodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTCMYDFBKNQBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444059 | |
Record name | benzenecarbodithioic acid phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949-00-8 | |
Record name | benzenecarbodithioic acid phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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